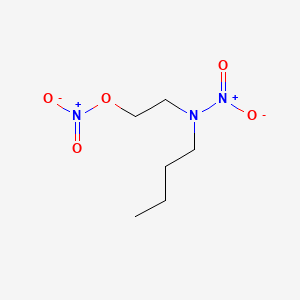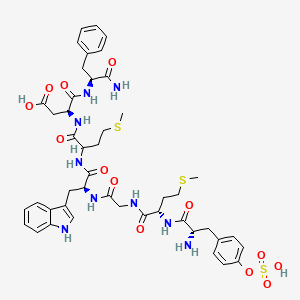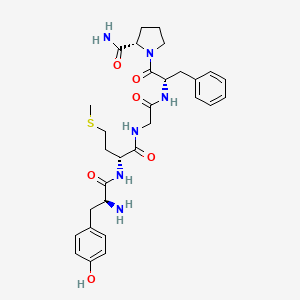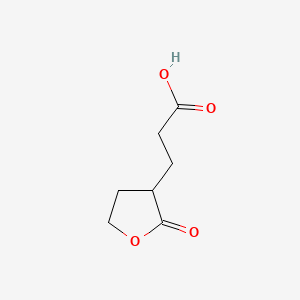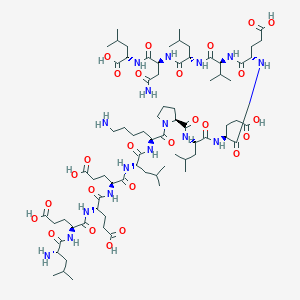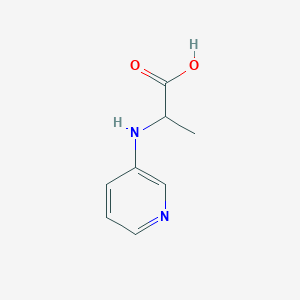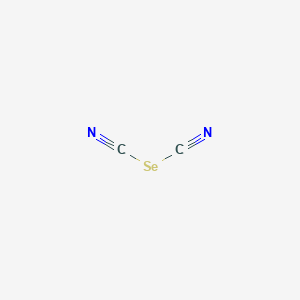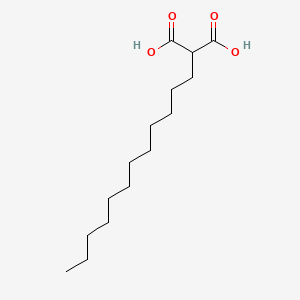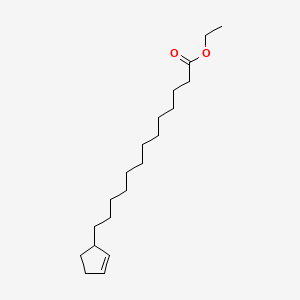
Chaulmoogric acid, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chaulmoogric acid, ethyl ester is a derivative of chaulmoogric acid, which is a cyclopentenyl fatty acid found in chaulmoogra oil. This oil is extracted from the seeds of various species of the genus Hydnocarpus, particularly Hydnocarpus wightiana . Historically, chaulmoogra oil has been used in traditional medicine for the treatment of leprosy and other skin diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of chaulmoogric acid, ethyl ester typically involves the esterification of chaulmoogric acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions .
Industrial Production Methods: In industrial settings, the process is scaled up by using larger reaction vessels and continuous flow systems to maintain the reaction conditions. The crude product is then purified through distillation or recrystallization to obtain the pure ester .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid or base to yield chaulmoogric acid and ethanol.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Chaulmoogric acid and ethanol.
Oxidation: Various oxidized derivatives of chaulmoogric acid.
Reduction: Alcohol derivatives of chaulmoogric acid.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other cyclopentenyl fatty acid derivatives.
Biology: Investigated for its antimicrobial properties, particularly against Mycobacterium leprae.
Medicine: Historically used in the treatment of leprosy and other skin conditions.
Mechanism of Action
The antimicrobial activity of chaulmoogric acid, ethyl ester is primarily attributed to its ability to disrupt the lipid membranes of bacteria. This disruption leads to the leakage of cellular contents and eventual cell death . The compound targets the fatty acid synthesis pathways in bacteria, inhibiting their growth and proliferation .
Comparison with Similar Compounds
- Hydnocarpic acid
- Gorlic acid
- Cyclopentenyl fatty acids
Comparison: Chaulmoogric acid, ethyl ester is unique due to its specific cyclopentenyl structure, which imparts distinct antimicrobial properties. While hydnocarpic acid and gorlic acid also exhibit antimicrobial activity, this compound is more effective in disrupting bacterial lipid membranes .
Properties
CAS No. |
623-32-5 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
ethyl 13-[(1S)-cyclopent-2-en-1-yl]tridecanoate |
InChI |
InChI=1S/C20H36O2/c1-2-22-20(21)18-12-10-8-6-4-3-5-7-9-11-15-19-16-13-14-17-19/h13,16,19H,2-12,14-15,17-18H2,1H3/t19-/m1/s1 |
InChI Key |
FDGHZUQYDACRTA-LJQANCHMSA-N |
SMILES |
CCOC(=O)CCCCCCCCCCCCC1CCC=C1 |
Isomeric SMILES |
CCOC(=O)CCCCCCCCCCCC[C@H]1CCC=C1 |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCC1CCC=C1 |
Key on ui other cas no. |
623-32-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


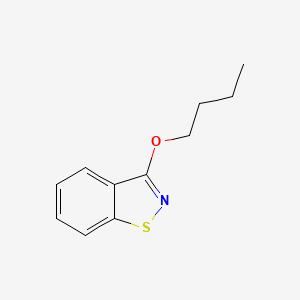

![2,5,8-Trimethyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1620094.png)
